propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate may involve large-scale click chemistry processes. These processes are designed to be efficient and environmentally friendly, often utilizing water as a solvent and recyclable copper catalysts .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s triazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
Uniqueness
Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other triazole derivatives .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
propan-2-yl 1-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3 |
InChI Key |
UADBXPUSNVTSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=N1)C |
Origin of Product |
United States |
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